

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of (+)-Longicyclene

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Compound of Interest

Compound Name: (+)-Longicyclene

Cat. No.: B075017

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Introduction

(+)-Longicyclene, a tetracyclic sesquiterpene hydrocarbon, presents a complex and rigid polycyclic framework that makes it an interesting subject for structural elucidation and conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of its proton (^1H) and carbon-13 (^{13}C) signals, providing crucial insights into its three-dimensional structure and stereochemistry. These application notes provide a detailed overview of the NMR data of **(+)-Longicyclene** and comprehensive protocols for acquiring high-quality NMR spectra.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **(+)-Longicyclene**. The data is compiled from the comprehensive analysis reported in the scientific literature.^{[1][2]}

Table 1: ^1H NMR Chemical Shift Data of **(+)-Longicyclene**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	1.82	m	10.0
H-2	1.35	m	
H-3 α	1.55	m	
H-3 β	1.25	m	
H-4 α	1.65	m	
H-4 β	1.45	m	
H-5 α	1.75	m	
H-5 β	1.60	m	
H-6	1.90	m	
H-7	2.10	m	
H-8	1.70	m	
H-10	1.20	d	7.0
H-11	0.95	s	
H-12	0.90	s	
H-13	1.05	s	
H-14	0.85	d	
H-15	0.80	s	

Table 2: ^{13}C NMR Chemical Shift Data of (+)-Longicyclene

Carbon	Chemical Shift (δ) ppm
C-1	45.2
C-2	38.4
C-3	25.1
C-4	28.9
C-5	42.6
C-6	55.3
C-7	50.1
C-8	36.7
C-9	34.5
C-10	23.8
C-11	29.8
C-12	27.4
C-13	21.9
C-14	15.6
C-15	22.5

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to yield high-resolution spectra for the structural elucidation of **(+)-Longicyclene**.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

- **(+)-Longicyclene** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)

- Deuterated chloroform (CDCl_3), 99.8% D
- High-quality 5 mm NMR tubes
- Pasteur pipette and glass wool
- Vortex mixer

Protocol:

- Weigh the desired amount of **(+)-Longicyclene** directly into a clean, dry vial.
- Add approximately 0.6 mL of CDCl_3 to the vial.
- Gently vortex the vial to ensure complete dissolution of the sample.
- Place a small plug of glass wool into a Pasteur pipette.
- Filter the sample solution through the glass wool plug directly into the NMR tube to remove any particulate matter.
- Cap the NMR tube securely and label it appropriately.

1D ^1H NMR Spectroscopy

Instrument Parameters (600 MHz Spectrometer):

- Pulse Program: zg30
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width (SW): 12 ppm
- Acquisition Time (AQ): 3.4 s
- Relaxation Delay (D1): 2.0 s

- Number of Scans (NS): 16
- Receiver Gain (RG): Set automatically

1D ^{13}C NMR Spectroscopy

Instrument Parameters (150 MHz Spectrometer):

- Pulse Program: zgpg30 (proton-decoupled)
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width (SW): 240 ppm
- Acquisition Time (AQ): 1.1 s
- Relaxation Delay (D1): 2.0 s
- Number of Scans (NS): 1024
- Receiver Gain (RG): Set automatically

2D COSY (Correlation Spectroscopy)

The COSY experiment is used to identify proton-proton spin-spin couplings.

Instrument Parameters (600 MHz Spectrometer):

- Pulse Program: cosygpqf
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width (F1 and F2): 10 ppm
- Number of Increments (F1): 256

- Number of Scans (NS): 8
- Relaxation Delay (D1): 2.0 s

2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms.

Instrument Parameters (600 MHz Spectrometer):

- Pulse Program: hsqcedetgpsisp2.3
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width (F2 - ¹H): 10 ppm
- Spectral Width (F1 - ¹³C): 165 ppm
- Number of Increments (F1): 256
- Number of Scans (NS): 16
- Relaxation Delay (D1): 1.5 s

2D HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons.

Instrument Parameters (600 MHz Spectrometer):

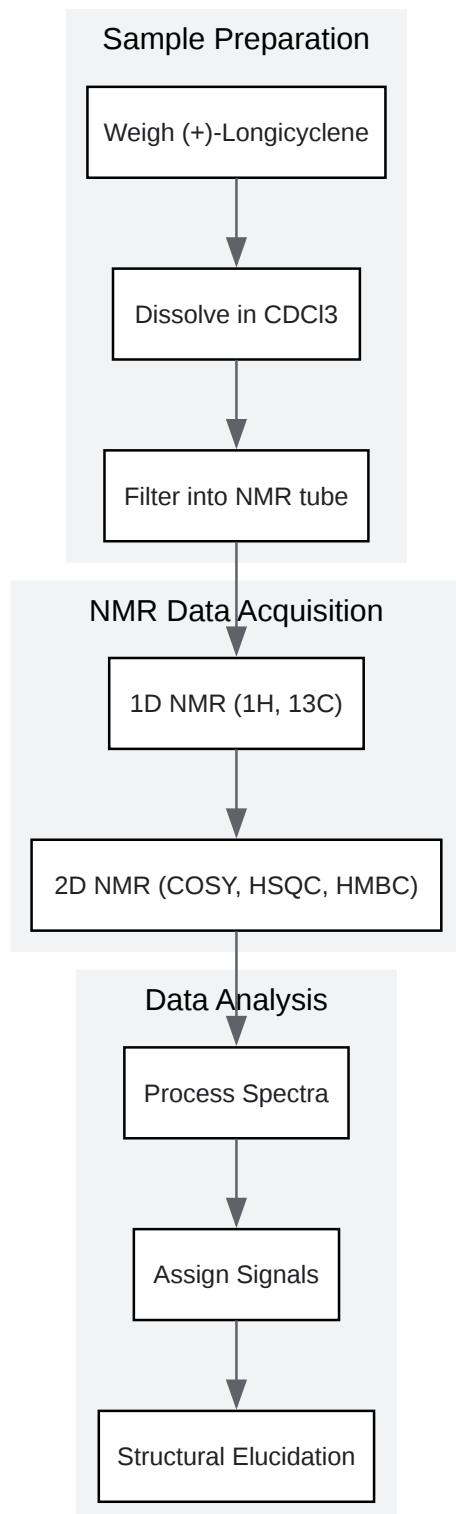
- Pulse Program: hmbcgplpndqf
- Solvent: CDCl₃
- Temperature: 298 K

- Spectral Width (F2 - ^1H): 10 ppm
- Spectral Width (F1 - ^{13}C): 200 ppm
- Number of Increments (F1): 400
- Number of Scans (NS): 32
- Relaxation Delay (D1): 2.0 s
- Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.

Visualizations

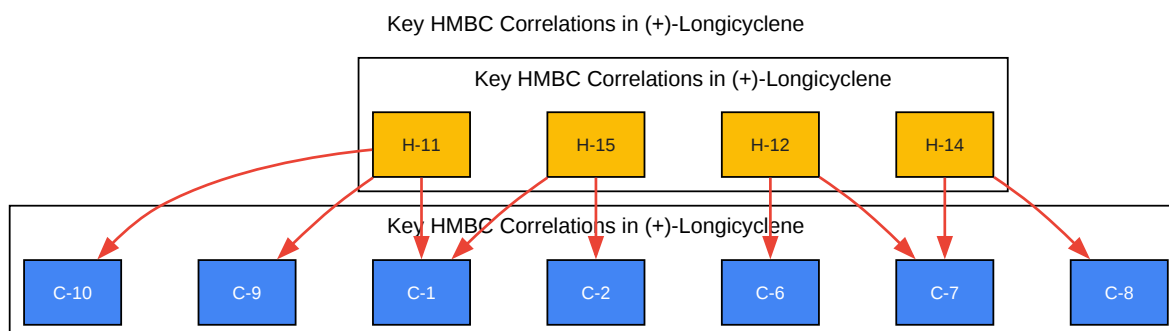
The following diagrams illustrate the experimental workflow and key structural correlations for **(+)-Longicyclene**.

Experimental Workflow for NMR Analysis of (+)-Longicyclene

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Caption: Experimental Workflow for NMR Analysis.

Caption: Key COSY Correlations.



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Caption: Key HMBC Correlations.

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References

- 1. researchgate.net [researchgate.net]
- 2. research.wur.nl [research.wur.nl]
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